molecular formula C18H25N5O3S B1664604 3M-011 CAS No. 642473-62-9

3M-011

Cat. No.: B1664604
CAS No.: 642473-62-9
M. Wt: 391.5 g/mol
InChI Key: NVNWHRIYBUUBAJ-UHFFFAOYSA-N
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Description

3M-011 is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with an imidazoquinoline core, which is often associated with biological activity.

Scientific Research Applications

3M-011 has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an immunomodulatory agent.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound appears to involve the modulation of the immune system and the induction of cytokine biosynthesis in animals . This suggests it may have potential applications in the treatment of diseases, including viral and neoplastic diseases .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available sources. Given its potential use in medical applications, it would be subject to rigorous safety testing before use in humans .

Future Directions

The future directions for research on this compound could include further exploration of its potential use in the treatment of diseases, including viral and neoplastic diseases . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties could provide valuable insights .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3M-011 typically involves multiple steps. One common method includes the reaction of 4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline with tert-butyl methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3M-011 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino and ethoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various imidazoquinoline analogs.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-ethoxymethyl-1H-imidazo[4,5-c]quinoline-1-ethanol: Shares a similar imidazoquinoline core but differs in functional groups.

    N-[2-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-1,1-dimethylethyl]-N’-propylurea: Another derivative with a urea group instead of methanesulfonamide.

Uniqueness

3M-011 is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to modulate immune responses makes it particularly valuable in medical research.

Properties

IUPAC Name

N-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-5-26-10-14-21-15-16(12-8-6-7-9-13(12)20-17(15)19)23(14)11-18(2,3)22-27(4,24)25/h6-9,22H,5,10-11H2,1-4H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNWHRIYBUUBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)NS(=O)(=O)C)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2-Amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline-4-amine (111 mg, 0.355 mmol) was dissolved in 5 mL of anhydrous CH2Cl2 and cooled to 0° C. under N2. To the stirred solution were added Et3N (99 μL, 0.71 mmol) and methanesulfonyl chloride (28 μL, 0.36 mmol) and the reaction was allowed to warm to ambient temperature overnight. The reaction mixture was then quenched by addition of saturated NaHCO3 solution (5 mL). The organic layer was separated and washed with H2O (2×5 mL) and brine, dried over Na2SO4 and concentrated under reduced pressure to give a tan foam. Purification by column chromatography (SiO2, 2.5%-5% MeOH/CHCl3) gave N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide (75 mg) as a white foam.
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
99 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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